2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one” is known as 2-Butyl-1-octanol. It is an organic compound characterized by a long-chain hydrophobic alkyl group and a hydrophilic hydroxyl group, which together confer amphiphilic properties. This structure endows it with the ability to act as a surfactant, reducing surface tension between different phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-1-octanol can be synthesized through various methods. One common method involves the hydroformylation of 1-octene followed by hydrogenation. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen. The resulting aldehyde is then hydrogenated to produce 2-Butyl-1-octanol .
Industrial Production Methods
In industrial settings, the production of 2-Butyl-1-octanol often involves the same hydroformylation and hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-Butyl-1-octanal or 2-Butyl-1-octanoic acid.
Reduction: 2-Butyl-octane.
Substitution: 2-Butyl-1-chlorooctane or 2-Butyl-1-bromooctane.
Scientific Research Applications
2-Butyl-1-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and surfactant in various chemical reactions and processes.
Biology: Its amphiphilic nature makes it useful in studies involving cell membranes and lipid bilayers.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form emulsions.
Mechanism of Action
The mechanism by which 2-Butyl-1-octanol exerts its effects is primarily through its amphiphilic properties. It can interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-Octanol: A straight-chain alcohol with similar solvent properties but different physical characteristics due to the lack of branching.
2-Ethyl-1-hexanol: Another branched alcohol with similar applications but different molecular weight and boiling point.
Decanol: A longer-chain alcohol with different solubility and volatility properties.
Uniqueness
2-Butyl-1-octanol is unique due to its specific branching at the second carbon of the eight-carbon chain, which influences its solubility, boiling point, and ability to act as a surfactant compared to its straight-chain counterparts .
Properties
IUPAC Name |
2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXRMEZIFWONFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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